molecular formula C11H14N4O3 B7983463 7-Deaza-2'-dA

7-Deaza-2'-dA

Cat. No.: B7983463
M. Wt: 250.25 g/mol
InChI Key: NIJSNUNKSPLDTO-YIZRAAEISA-N
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Description

7-Deaza-2'-deoxyadenosine (7-Deaza-2'-dA) is a synthetic nucleoside analog in which the nitrogen atom at the 7-position of the adenine base is replaced with a carbon atom. This modification reduces the hydrogen-bonding capacity and alters the electronic properties of the nucleoside, making it valuable for applications requiring destabilization of secondary DNA structures. It is particularly effective in PCR amplification of GC-rich sequences, such as CpG islands, where it mitigates issues like primer annealing inefficiency and polymerase stalling caused by strong base-pairing interactions . Additionally, this compound has been explored in structural studies of DNA bending and flexibility, as its incorporation into oligonucleotides modulates duplex stability and protein-DNA interactions .

Properties

IUPAC Name

(2R,3S,5S)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSNUNKSPLDTO-YIZRAAEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=CN=C32)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-2’-deoxyadenosine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2’-deoxyadenosine.

    Nitration: The 7-position of the adenine ring is nitrated using a nitrating agent such as nitric acid.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The amine group is cyclized to form the 7-deaza structure using a cyclizing agent.

Industrial Production Methods

Industrial production of 7-Deaza-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration using industrial-grade nitric acid.

    Catalytic Reduction: Employing high-pressure hydrogenation for efficient reduction.

    Automated Cyclization: Using automated reactors for the cyclization step to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Deaza-2’-deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-deaza position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of 7-Deaza-2’-deoxyadenosine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the 7-deaza position.

Scientific Research Applications

Polymerase Chain Reaction (PCR)

7-deaza-dA has been shown to significantly enhance the efficiency of PCR, particularly in GC-rich regions of DNA. Traditional PCR methods often struggle with these regions due to strong base stacking interactions that can lead to secondary structures.

Case Study : A study demonstrated that incorporating 7-deaza-dA into PCR reactions allowed for successful amplification of the human p16 INK4A promoter, which is known for its high GC content. The addition of 7-deaza-dA enabled the generation of full-length PCR products from low-quality DNA templates, which are often problematic in standard procedures .

Sequencing Reactions

The unique properties of 7-deaza-dA also extend to sequencing applications. It has been utilized to improve the readability of sequences derived from GC-rich regions where traditional sequencing methods may fail.

Findings : Incorporating 7-deaza-dA into sequencing reactions has led to improved results when analyzing complex genomic regions, particularly those associated with methylation patterns and regulatory elements .

The biological activity of 7-deaza-dA can be attributed to several mechanisms:

  • Altered Hydrogen Bonding : The absence of the nitrogen atom at the 7-position reduces hydrogen bonding capabilities compared to standard adenine, affecting base pairing and stability within DNA structures.
  • Enhanced Solvent Exposure : Studies indicate that incorporating 7-deaza modifications can lead to increased exposure of bases to solvent, influencing how proteins recognize and bind to DNA .

Comparative Analysis with Related Compounds

Several related compounds exhibit similar properties but with distinct characteristics:

CompoundStructural ModificationUnique Features
3-Deaza-2'-deoxyadenosineNitrogen at position 3 replaced with carbonMaintains hydrogen bonding with thymidine
7-Deaza-2'-deoxyguanosineSimilar modification on guanineUseful for probing protein recognition in DNA
8-Aza-2'-deoxyadenosineNitrogen at position 8 instead of carbonAlters base pairing specificity

These compounds are employed in various biochemical contexts where their modified structures provide advantages over standard nucleobases, such as improved stability or altered interaction profiles with proteins and enzymes .

Antisense Oligonucleotide Development

Research has also explored the incorporation of 7-deaza-dA into antisense oligonucleotides (ODNs). The synthesis and hybridization properties of ODNs containing modified nucleosides have shown increased stability and potency compared to unmodified controls.

Findings : ODNs containing propyne analogs of 7-deaza-dA demonstrated enhanced thermal stability and antisense activity in microinjection assays, indicating their potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 7-Deaza-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can inhibit viral polymerases. This inhibition prevents the replication of viral genomes, thereby exerting its antiviral effects. The compound targets the viral polymerase enzyme, disrupting the normal replication process of the virus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 7-Deaza-2'-dA with structurally or functionally related nucleoside analogs, highlighting their applications, biochemical properties, and research findings.

7-Deaza-2'-deoxyguanosine (c7Gd)

  • Structural Modification : The 7-nitrogen of guanine is replaced with carbon.
  • Key Applications: Enhances PCR amplification of GC-rich DNA by weakening GC base-pairing and preventing secondary structures . Reduces G-to-A and G-to-T substitution errors in chemical DNA synthesis when used as a non-canonical nucleotide .
  • Base Pairing Impact :
    • Disrupts Hoogsteen base pairing due to the absence of the N7 proton acceptor site, stabilizing Watson-Crick interactions .
    • pKa values differ significantly from natural dG (protonation at 1.1 vs. 1.6 for dG), altering pH-dependent duplex stability .
  • Notable Studies: Demonstrated efficacy in sequencing the human p16 promoter and HUMARA exon 1, even with low-quality DNA templates .

8-Aza-7-deaza-2'-deoxyguanosine (a8c7Gd)

  • Structural Modification : Incorporates an additional nitrogen at the 8-position of 7-deazaguanine.
  • Key Applications :
    • Suppresses synthetic errors in DNA synthesis, similar to c7Gd, but with enhanced stacking interactions due to the planar aza modification .
  • Base Pairing Impact :
    • Maintains Watson-Crick pairing but lacks Hoogsteen interactions, similar to c7Gd. The 8-aza group enhances π-stacking, improving duplex stability in certain contexts .
  • Notable Studies: Co-evaluation with c7Gd in error-prone DNA synthesis workflows showed complementary error suppression profiles .

7-Deaza-2'-C-methyladenosine (7DMA)

  • Structural Modification : Combines 7-deazaadenine with a 2'-C-methyl ribose modification.
  • Key Applications :
    • Antiviral agent targeting RNA-dependent RNA polymerases (RdRp) in flaviviruses (e.g., Zika, TBEV) and coronaviruses .
    • Demonstrated efficacy in reducing viral load in BALB/c mice infected with Tick-Borne Encephalitis Virus (TBEV) .
  • Base Pairing Impact :
    • Acts as a chain terminator by incorporating into viral RNA and disrupting replication. The 2'-methyl group enhances metabolic stability .
  • Notable Studies: Showed delayed morbidity in Zika-infected AG129 mice but faced toxicity challenges in preclinical trials for other flaviviruses .

3-Deaza-2'-deoxyadenosine (c3Ad)

  • Structural Modification : The 3-nitrogen of adenine is replaced with carbon.
  • Key Applications :
    • Used to study DNA bending and flexibility in d(A6)-tracts .
  • Base Pairing Impact :
    • Reduces DNA bending more effectively than this compound when substituted at the 3'-end of adenine tracts. Minimal impact on 5'-end substitutions .
  • Notable Studies: Oligonucleotides with c3Ad showed altered electrophoretic mobility in polyacrylamide gels, indicating reduced curvature .

7-Deaza-2'-deoxyisoguanosine

  • Structural Modification : Isosteric analog of isoguanine with a 7-deaza modification.
  • Key Applications: Enables nucleic acid code expansion by forming non-canonical base pairs (e.g., purine-purine pairs) .
  • Base Pairing Impact: Facilitates inverse Watson-Crick pairing, broadening applications in synthetic biology and DNA nanostructures .
  • Notable Studies: Demonstrated programmable assembly of DNA constructs with functionalized nucleobases .

Comparative Analysis Table

Compound Structural Modification Key Applications Base Pairing Impact Notable Studies (Evidence IDs)
This compound N7→C in adenine PCR of GC-rich DNA, DNA bending studies Reduces Hoogsteen interactions, stabilizes WC
7-Deaza-2'-deoxyguanosine N7→C in guanine PCR enhancement, error suppression Disrupts Hoogsteen, pH-dependent stability
8-Aza-7-deaza-dG N7→C + N8 added in guanine DNA synthesis error suppression Enhanced stacking, WC pairing retained
7DMA N7→C + 2'-C-methyl in adenine Antiviral (RdRp inhibition) Chain termination, metabolic stability
3-Deaza-2'-dA N3→C in adenine DNA flexibility studies Reduces bending at 3'-tracts
7-Deaza-2'-deoxyisoguanosine N7→C in isoguanine Synthetic biology, code expansion Non-canonical base pairs (e.g., purine-purine)

Research Insights and Challenges

  • Structural vs. Functional Trade-offs : While 7-deaza modifications universally reduce Hoogsteen interactions, their impact on duplex stability varies. For example, 7DMA prioritizes antiviral activity over base pairing, whereas c7Gd balances PCR efficiency with error suppression .
  • Toxicity Concerns : Nucleoside analogs like 7DMA and NITD008 show promising antiviral activity but face challenges in clinical translation due to off-target toxicity .

Biological Activity

7-Deaza-2'-deoxyadenosine (7-deaza-dA) is a modified nucleoside that has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound replaces the nitrogen atom at the 7-position of the adenine base with a carbon atom, which alters its hydrogen bonding capabilities and affects its interactions within nucleic acids. This article delves into the biological activity of 7-deaza-dA, highlighting its applications in molecular biology, particularly in polymerase chain reactions (PCR) and sequencing, as well as its influence on DNA-protein interactions.

Chemical Structure and Properties

The molecular formula for 7-deaza-2'-deoxyadenosine is C₁₁H₁₅N₃O₄, with a molecular weight of approximately 253.25 g/mol. Its structural modification impacts its reactivity and binding properties, making it a valuable tool in various biochemical assays.

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₄
Molecular Weight253.25 g/mol
Structural ModificationNitrogen replaced by Carbon at 7-position

Biological Applications

1. Enhancement of PCR Efficiency

7-Deaza-2'-dA has been shown to significantly improve the efficiency of PCR, particularly in GC-rich regions of DNA. Traditional PCR methods often struggle with these regions due to strong base stacking interactions that can lead to secondary structures and hinder amplification. The incorporation of 7-deaza-dA weakens these interactions, facilitating better amplification outcomes.

  • Case Study : Research demonstrated that using 7-deaza-dA in PCR reactions allowed for successful amplification of the human p16 INK4A promoter, which is known for its high GC content. The addition of 7-deaza-dA enabled the generation of full-length PCR products from low-quality DNA templates, which are often problematic in standard procedures .

2. Influence on Sequencing Reactions

The unique properties of 7-deaza-dA also extend to sequencing applications. It has been utilized to enhance the readability of sequences derived from GC-rich regions, where traditional sequencing methods may fail.

  • Findings : The incorporation of 7-deaza-dA into sequencing reactions has led to improved results when analyzing complex genomic regions, particularly those associated with methylation patterns and regulatory elements .

The biological activity of this compound can be attributed to several mechanisms:

  • Altered Hydrogen Bonding : The absence of the nitrogen atom at the 7-position reduces hydrogen bonding capabilities compared to standard adenine, affecting base pairing and stability within DNA structures .
  • Enhanced Solvent Exposure : Studies indicate that incorporating 7-deaza modifications can lead to increased exposure of bases to solvent, influencing how proteins recognize and bind to DNA .

Comparative Analysis with Related Compounds

The structural modification seen in this compound is not unique; several related compounds exhibit similar properties but with distinct characteristics:

CompoundStructural ModificationUnique Features
3-Deaza-2'-deoxyadenosineNitrogen at position 3 replaced with carbonMaintains hydrogen bonding with thymidine
7-Deaza-2'-deoxyguanosineSimilar modification on guanineUseful for probing protein recognition in DNA
8-Aza-2'-deoxyadenosineNitrogen at position 8 instead of carbonAlters base pairing specificity

These compounds are employed in various biochemical contexts where their modified structures provide advantages over standard nucleobases, such as improved stability or altered interaction profiles with proteins and enzymes.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of 7-Deaza-2'-deoxyadenosine (7-Deaza-2'-dA) in nucleic acid chemistry?

  • Methodological Answer : The 7-deaza modification replaces the N7 nitrogen in the adenine ring with a carbon atom, eliminating Hoogsteen hydrogen bonding while retaining Watson–Crick pairing. This structural alteration is critical for probing DNA replication mechanisms, particularly in studies involving bulky DNA adducts or polymerase fidelity . For example, this compound analogues are used to distinguish between Watson–Crick and Hoogsteen base-pairing modes during nucleotide incorporation assays .

Q. How does 7-Deaza-2'-dGTP improve PCR amplification of GC-rich templates?

  • Methodological Answer : 7-Deaza-2'-deoxyguanosine triphosphate (7-Deaza-dGTP) reduces secondary structure formation in GC-rich DNA by weakening non-covalent interactions (e.g., Hoogsteen bonds) that stabilize hairpins or G-quadruplexes. Replace 25–50% of dGTP with 7-Deaza-dGTP in the PCR buffer to enhance Taq polymerase processivity. Note that higher concentrations may inhibit amplification due to altered base-pairing kinetics .

Q. What are common analogs of this compound, and how are they synthesized for research?

  • Methodological Answer : Key analogs include 7-Deaza-2'-CMA (used in antiviral studies) and 7-Deaza-2'-dGTP (PCR applications). Synthesis typically involves glycosylation of 7-deazapurine bases followed by phosphorylation. Characterization requires HPLC for purity (>95%), mass spectrometry for molecular weight confirmation, and NMR to verify glycosidic bond configuration .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound's impact on DNA-protein interactions?

  • Methodological Answer : Conflicting results (e.g., vs. 13) may arise from differences in experimental systems (e.g., polymerase families or DNA-binding proteins). To address this:

  • Control Experiments : Compare this compound with unmodified dA in parallel assays.
  • Structural Analysis : Use X-ray crystallography or molecular dynamics to visualize base-pairing modes.
  • Functional Assays : Quantify binding affinity via surface plasmon resonance (SPR) or polymerase activity via primer-extension assays .

Q. What experimental parameters should be optimized when using this compound in antiviral studies?

  • Methodological Answer : For evaluating 7-Deaza-2'-CMA against viruses like Zika (ZIKV) or tick-borne encephalitis virus (TBEV):

  • Dose-Response Curves : Test concentrations from 1–100 µM to determine IC₅₀ values.
  • Cytotoxicity Assays : Use MTT or ATP-based assays in relevant cell lines (e.g., Vero or neuronal models).
  • In Vivo Validation : Employ murine models with timed administration to assess pharmacokinetics and efficacy .

Q. How do this compound modifications influence oligonucleotide function in TLR inhibition studies?

  • Methodological Answer : Incorporating 7-Deaza-2'-dG into inhibitory oligonucleotides (INH-ODNs) disrupts TLR7/9 recognition by preventing G-tetrad formation. Key steps include:

  • Design : Replace specific guanines with 7-Deaza-2'-dG in CpG motifs.
  • Validation : Use SEC-HPLC to confirm absence of G-quadruplexes.
  • Functional Testing : Measure cytokine suppression in dendritic cells via ELISA .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in Hoogsteen vs. Watson–Crick base pairing using this compound?

  • Methodological Answer : Contradictions may reflect context-dependent polymerase behavior. For example, Klenow fragment (Kf) polymerases show reduced incorporation rates of this compound opposite bulky adducts, suggesting reliance on Hoogsteen bonding. In contrast, T7 polymerase may utilize alternative mechanisms. Use kinetic assays (e.g., steady-state kcat/Kmk_{cat}/K_m) and molecular modeling to resolve discrepancies .

Q. What statistical approaches are recommended for analyzing PCR efficiency data with 7-Deaza-dGTP?

  • Methodological Answer :

  • Standard Curves : Generate amplification plots (Ct vs. log template concentration) to calculate efficiency (E=101/slope1E = 10^{-1/\text{slope}} - 1).
  • Comparative ΔΔCt : Normalize target genes to reference genes in GC-rich vs. standard conditions.
  • Error Analysis : Use triplicate technical replicates and report SEM for inter-run variability .

Tables for Key Applications

Application Key Parameter Optimal Concentration Reference
PCR for GC-rich templates7-Deaza-dGTP substitution ratio1:3 (dGTP:7-Deaza-dGTP)
Antiviral assays (ZIKV/TBEV)IC₅₀ of 7-Deaza-2'-CMA2–10 µM
TLR inhibition studies7-Deaza-2'-dG position in INH-ODNsCpG motif replacements

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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